molecular formula C6H10ClF2N B6220209 rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2763583-95-3

rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B6220209
CAS No.: 2763583-95-3
M. Wt: 169.6
InChI Key:
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Description

Rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride, also known as 1R,5R-DFBH-HCl, is a fluorinated bicyclic amine hydrochloride that has been studied for its potential applications in a variety of scientific research fields. Its unique structure and properties make it an attractive candidate for a range of synthetic and biological studies.

Scientific Research Applications

Rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst for the synthesis of heterocyclic compounds and as a reagent for the synthesis of other fluorinated compounds. It has also been studied for its potential applications in drug delivery systems, as a potential therapeutic agent for various diseases, and as a potential inhibitor of enzymes.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has the potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could potentially be used to treat inflammatory diseases.

Advantages and Limitations for Lab Experiments

Rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored for long periods of time. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that it is not soluble in water, and so solubilizing agents must be used in order to dissolve it in aqueous solutions.

Future Directions

Rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl has the potential to be used in a variety of scientific research fields. It could be used as a catalyst for the synthesis of heterocyclic compounds, as a reagent for the synthesis of other fluorinated compounds, as a potential therapeutic agent for various diseases, and as a potential inhibitor of enzymes. Additionally, further research could be conducted to explore its potential applications in drug delivery systems and to better understand its mechanism of action.

Synthesis Methods

Rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl can be synthesized through a variety of methods. The most common method involves the reaction of 2,2-difluorobicyclo[3.1.0]hexan-1-amine with hydrochloric acid. This reaction results in the formation of rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochlorideCl in a yield of up to 90%. Other methods include the use of a catalytic amount of sulfuric acid or the reaction of 2,2-difluorobicyclo[3.1.0]hexan-1-amine with hypochlorous acid in the presence of a base.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "ammonia", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluorocyclopropanecarboxylic acid to 2,2-difluorocyclopropanecarboxamide", "React 2,2-difluorocyclopropanecarboxylic acid with ammonia in the presence of sodium hydroxide to form 2,2-difluorocyclopropanecarboxamide.", "Step 2: Reduction of 2,2-difluorocyclopropanecarboxamide to rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine", "Reduce 2,2-difluorocyclopropanecarboxamide with sodium borohydride to form rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine.", "Step 3: Formation of rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride", "React rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine with hydrochloric acid in ethyl acetate to form rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride.", "Step 4: Isolation of rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride", "Extract the rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride from the ethyl acetate layer with water and separate the layers. Dry the organic layer with sodium chloride and evaporate the solvent to obtain the desired product." ] }

2763583-95-3

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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